molecular formula C12H16N2O B2662589 3-(Piperidin-2-yl)benzamide CAS No. 1391309-76-4

3-(Piperidin-2-yl)benzamide

Cat. No.: B2662589
CAS No.: 1391309-76-4
M. Wt: 204.273
InChI Key: MFJKBSLXWOAIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-2-yl)benzamide is a chemical compound with the CAS Number: 1391309-76-4 . It has a molecular weight of 204.27 . It is a powder in physical form .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis have been published.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H16N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15) . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The reactant undergoes a series of successive protonations .


Physical and Chemical Properties Analysis

This compound is a powder in physical form . It is stored at room temperature .

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

The metabolism and pharmacokinetics of benzamide derivatives, such as Flumatinib, an antineoplastic tyrosine kinase inhibitor, involve complex processes including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. These pathways are crucial for understanding the drug's behavior in human bodies, particularly for chronic myelogenous leukemia patients (Gong et al., 2010).

Crystal Structure and Potential Biological Activities

Benzamide derivatives, synthesized through reactions with piperidine, have shown potential applications in modulating biological receptors. The crystal structures of these compounds provide insights into their binding sites, aiding in the development of allosteric modulators for specific receptors. Additionally, some derivatives exhibit anti-fatigue effects, suggesting their utility in enhancing physical endurance (Wu et al., 2014).

Bioactivity and Complex Formation with Metals

Novel benzamides and their metal complexes have been synthesized, showing significant antibacterial activities. These compounds, through structural determination and bioactivity studies, provide a foundation for developing new antimicrobial agents. Copper complexes, in particular, displayed enhanced activities compared to free ligands, highlighting the role of metal coordination in bioactivity enhancement (Khatiwora et al., 2013).

Inhibition of Acetylcholinesterase

Piperidine derivatives have been explored for their anti-acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Modifications to the benzamide moiety have shown to significantly impact the inhibitory activity, offering insights into the design of potent antidementia agents (Sugimoto et al., 1990).

Antipsychotic Potential

Heterocyclic carboxamides, derived from benzamide, have been studied for their antipsychotic potential. These compounds, through binding affinity evaluations to dopamine and serotonin receptors, show promise as antipsychotic agents with reduced extrapyramidal side effects, pointing towards the development of safer therapeutic options (Norman et al., 1996).

Safety and Hazards

The safety information for 3-(Piperidin-2-yl)benzamide includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

Properties

IUPAC Name

3-piperidin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJKBSLXWOAIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.